molecular formula C23H18ClN5O3S B11670231 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11670231
M. Wt: 479.9 g/mol
InChI Key: XBCBSGYQHPPVKE-DHRITJCHSA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a benzimidazole-derived hydrazide featuring a sulfanyl linker and a chloro-nitro-substituted phenylidene moiety. Its synthesis typically involves condensation reactions between substituted benzimidazole-thioacetates and arylidene hydrazines, as seen in analogous compounds . Single-crystal X-ray diffraction (SCXRD) analysis, supported by programs like SHELX, is critical for confirming its (E)-configuration and stereochemical integrity .

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClN5O3S/c24-19-11-10-18(29(31)32)12-17(19)13-25-27-22(30)15-33-23-26-20-8-4-5-9-21(20)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+

InChI Key

XBCBSGYQHPPVKE-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Condensation Reaction: Finally, the hydrazide is condensed with 2-chloro-5-nitrobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmaceuticals: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinguished by:

  • Benzyl group at the benzimidazole N1 position, enhancing lipophilicity.
  • Sulfanyl bridge (-S-) linking the benzimidazole to the acetohydrazide chain, influencing redox stability.
  • 2-Chloro-5-nitrophenyl substituent, providing electron-withdrawing effects that modulate electronic density and reactivity.

Key analogs and substituent variations :

Compound Name Substituent Variations Key Structural Features Reference
N’-[(2-Chloro-5-nitrophenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide Phenyl at benzimidazole C2; lacks sulfanyl group Higher melting point (299–300°C); distinct NMR shifts (δ 8.61–8.67 for CH=N)
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Ethyl at N1; 3-hydroxyphenylidene Increased polarity due to hydroxyl group; ChemSpider ID: 306953-18-4
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide 2-Chlorobenzyl at N1; 3-ethoxy-4-hydroxyphenylidene Enhanced solubility from ethoxy/hydroxy groups; MFCD03088444
N′-[(E)-(2-Methoxyphenyl)methylene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 4-Methylbenzyl at N1; 2-methoxyphenylidene Methoxy group improves membrane permeability; RN: 314067-50-0
Physicochemical Properties
  • Melting points : Range widely based on substituents. Compound 8 () melts at 299–300°C due to strong intermolecular hydrogen bonding, whereas hydroxy/ethoxy-substituted analogs (e.g., ) may have lower melting points .
  • Spectroscopic data : The target compound’s ESI-MS (if synthesized similarly to ) would show a molecular ion peak near m/z 500, with chlorine and nitro isotopic patterns. NMR signals for the imine (CH=N) proton typically appear at δ 8.5–9.0 .
Pharmacological and Bioactivity Profiles
  • Antimicrobial activity : Dependent on nitro and halogen substituents .
Computational and Analytical Approaches
  • Structural validation : SCXRD via SHELX software confirms stereochemistry and planarity of the hydrazone bond .
  • Molecular similarity : Tanimoto/Dice indices () could quantify similarity to bioactive analogs, guiding SAR studies .

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide represents a significant class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Benzimidazole derivatives, including the compound , are known for their broad spectrum of pharmacological activities. These include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Antiparasitic : Activity against protozoan and helminthic infections.

Pharmacological Properties

The specific biological activities of this compound can be categorized as follows:

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of bacterial cell wall synthesis
AntifungalDisruption of fungal cell membrane integrity
AnticancerInduction of apoptosis in tumor cells
Anti-inflammatoryInhibition of COX enzymes and NO production

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. Key features that enhance activity include:

  • Substituents on the Benzimidazole Ring : Modifications at the 1 or 2 positions can enhance potency.
  • Imine Functionality : The presence of an imine group has been associated with increased antimicrobial and anticancer activity.
  • Halogen Substituents : Chlorine and nitro groups can improve bioactivity by enhancing lipophilicity and electronic properties.

Case Studies

Several studies have evaluated the biological activity of benzimidazole derivatives similar to the target compound:

  • Antimicrobial Activity :
    • A study demonstrated that compounds bearing a benzimidazole nucleus exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 62.5 µg/ml compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity :
    • Research indicated that certain benzimidazole derivatives induced apoptosis in various cancer cell lines, including MCF-7 breast cancer cells, by activating intrinsic apoptotic pathways . The compound's efficacy was compared to established chemotherapeutics, showing promising results.
  • Anti-inflammatory Effects :
    • Compounds similar to the target structure were found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, key players in inflammatory responses, leading to reduced inflammation in animal models .

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